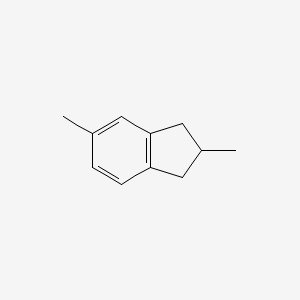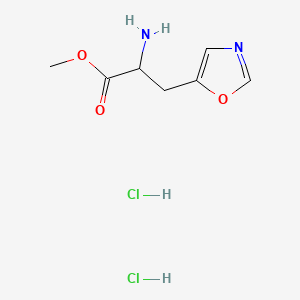
(1-methyl-1H-1,2,4-triazol-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-1H-1,2,4-triazol-5-yl)boronic acid is a boronic acid derivative that features a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both boronic acid and triazole functionalities makes it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-1,2,4-triazol-5-yl)boronic acid typically involves the formation of the triazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methyl-1H-1,2,4-triazole with boronic acid derivatives can be carried out in the presence of catalysts such as palladium or nickel to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
(1-methyl-1H-1,2,4-triazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the triazole ring can produce different triazole derivatives .
Aplicaciones Científicas De Investigación
(1-methyl-1H-1,2,4-triazol-5-yl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or as a ligand for metal complexes.
Mecanismo De Acción
The mechanism of action of (1-methyl-1H-1,2,4-triazol-5-yl)boronic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may act as an inhibitor of enzymes by binding to their active sites. The boronic acid group can form reversible covalent bonds with serine residues in the active sites of enzymes, thereby inhibiting their activity. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions with other molecules, contributing to its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,4-triazole: A basic triazole compound with similar structural features but lacking the boronic acid group.
4-methyl-1H-1,2,4-triazole-3-thiol: A triazole derivative with a thiol group instead of a boronic acid group.
1-methyl-1H-1,2,4-triazole-3-carboxylic acid: Another triazole derivative with a carboxylic acid group instead of a boronic acid group.
Uniqueness
The uniqueness of (1-methyl-1H-1,2,4-triazol-5-yl)boronic acid lies in the presence of both the boronic acid and triazole functionalities. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C3H6BN3O2 |
|---|---|
Peso molecular |
126.91 g/mol |
Nombre IUPAC |
(2-methyl-1,2,4-triazol-3-yl)boronic acid |
InChI |
InChI=1S/C3H6BN3O2/c1-7-3(4(8)9)5-2-6-7/h2,8-9H,1H3 |
Clave InChI |
UWPAMJPVWNIQLC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NC=NN1C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


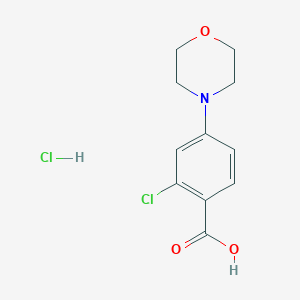
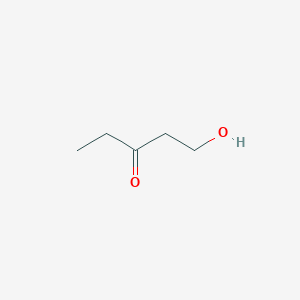
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)
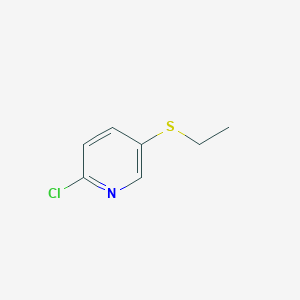
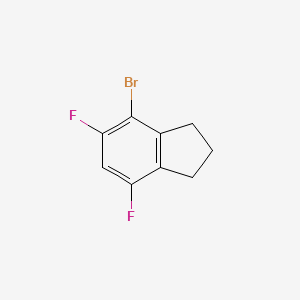
![(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458354.png)


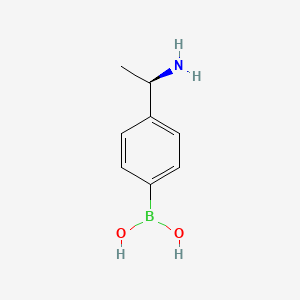
![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458378.png)
![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B13458392.png)
